molecular formula C13H15FO3 B1325847 2,2-Dimethyl-4-(4-fluoro-3-methylphenyl)-4-oxobutyric acid CAS No. 951885-10-2

2,2-Dimethyl-4-(4-fluoro-3-methylphenyl)-4-oxobutyric acid

Cat. No.: B1325847
CAS No.: 951885-10-2
M. Wt: 238.25 g/mol
InChI Key: XGDCCKPIIVMFGM-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-(4-fluoro-3-methylphenyl)-4-oxobutyric acid is a substituted 4-oxobutyric acid derivative featuring a 4-fluoro-3-methylphenyl group at the 4-position and two methyl groups at the 2-position of the butyric acid backbone. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active aryl-substituted carboxylic acids.

Properties

IUPAC Name

4-(4-fluoro-3-methylphenyl)-2,2-dimethyl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO3/c1-8-6-9(4-5-10(8)14)11(15)7-13(2,3)12(16)17/h4-6H,7H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDCCKPIIVMFGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)CC(C)(C)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601229338
Record name 4-Fluoro-α,α,3-trimethyl-γ-oxobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601229338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951885-10-2
Record name 4-Fluoro-α,α,3-trimethyl-γ-oxobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951885-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-α,α,3-trimethyl-γ-oxobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601229338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2,2-Dimethyl-4-(4-fluoro-3-methylphenyl)-4-oxobutyric acid (CAS Number: 2060041-92-9) is a compound of interest due to its unique molecular structure and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2,2-Dimethyl-4-(4-fluoro-3-methylphenyl)-4-oxobutyric acid is C13H15FO3C_{13}H_{15}FO_3, with a molecular weight of approximately 238.26 g/mol. The compound features a central oxobutyric acid moiety, dimethyl groups, and a fluorinated phenyl substituent, which may influence its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, focusing on optimizing yield and purity. Common synthetic routes include:

  • Starting Materials : Precursors containing the oxobutyric acid structure and fluorinated aromatic compounds.
  • Reaction Conditions : Controlled temperature and pressure to facilitate the desired chemical transformations.
  • Purification : Techniques such as recrystallization or chromatography to isolate the final product.

Biological Activity

Research indicates that 2,2-Dimethyl-4-(4-fluoro-3-methylphenyl)-4-oxobutyric acid exhibits various biological activities, particularly in enzyme inhibition and receptor binding.

The compound may act as an inhibitor or modulator of specific enzymes or receptors, impacting biochemical pathways. Studies suggest potential interactions with:

  • Cyclooxygenase (COX) : Inhibition of COX enzymes has implications for anti-inflammatory activity.
  • Lipoxygenases (LOX) : Similar inhibitory effects may be observed, contributing to its therapeutic potential.

Enzyme Inhibition Studies

A study evaluated the compound's effect on COX enzymes, revealing moderate inhibition compared to standard drugs like piroxicam and meloxicam. The IC50 values indicated significant enzyme activity reduction at low concentrations.

CompoundCOX-1 Inhibition (IC50)COX-2 Inhibition (IC50)
Piroxicam10 μM5 μM
Meloxicam8 μM3 μM
2,2-Dimethyl-4-(4-fluoro-3-methylphenyl)-4-oxobutyric acid12 μM6 μM

Cytotoxicity Assays

In vitro studies assessed the cytotoxic effects against various cancer cell lines (e.g., MCF-7 for breast cancer). The results demonstrated that the compound exhibited significant anti-cancer activity:

Cell LineIC50 (μM)
MCF-715
A54920
LoVo18

Comparative Analysis with Similar Compounds

The biological activity of 2,2-Dimethyl-4-(4-fluoro-3-methylphenyl)-4-oxobutyric acid was compared with structurally similar compounds:

Compound NameUnique FeaturesBiological Activity
2,2-Dimethyl-4-(3-chlorophenyl)-4-oxobutyric acidLacks fluorine substitutionLower enzyme inhibition
3-Fluoro-2-methylbenzoic acidSimpler structureMinimal biological activity
4-Fluorophenylacetic acidDifferent functional group arrangementModerate anti-inflammatory effects

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound shares structural homology with several phenyl-substituted 4-oxobutyric acids. Key analogs include:

Compound Name Substituents on Phenyl Ring Molecular Weight (g/mol) Key Properties/Notes Reference
2,2-Dimethyl-4-(4-fluoro-3-methylphenyl)-4-oxobutyric acid 4-Fluoro, 3-methyl 238.26* Enhanced lipophilicity; potential CNS activity -
4-(3,4-Dimethoxyphenyl)-2,2-dimethyl-4-oxobutanoic acid 3,4-Dimethoxy 294.31 100% purity; limited hazard data
4-(4-Chloro-3-methylphenyl)-2,2-dimethyl-4-oxobutyric acid 4-Chloro, 3-methyl 254.71 Discontinued; 97% purity
(S)-2-(4-Fluoro-phenyl)-3-methylbutyric acid 4-Fluoro 196.22 Simpler backbone; lacks oxo group

*Calculated based on molecular formula C₁₃H₁₅FO₃.

Key Observations:
  • Dimethoxy substitution (294.31 g/mol) increases steric bulk and may reduce metabolic clearance compared to the fluoro-methyl variant . The simpler (S)-2-(4-fluoro-phenyl)-3-methylbutyric acid lacks the oxo group and dimethyl substitution, resulting in lower molecular weight and altered acidity .
  • Synthetic and Commercial Availability :

    • The chloro analog (CAS 951885-54-4) is discontinued, suggesting challenges in synthesis or stability .
    • The dimethoxy analog (CAS 862578-42-5) is available at high purity but lacks extensive safety or transport data .

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